molecular formula C15H15NO5S B5571929 5-{[(4-ethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid

5-{[(4-ethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid

Cat. No. B5571929
M. Wt: 321.3 g/mol
InChI Key: DTUDRWUOESNGLC-UHFFFAOYSA-N
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Description

5-{[(4-ethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid, commonly known as Ebselen, is a synthetic organoselenium compound. It was initially developed as a glutathione peroxidase mimic and has been shown to possess antioxidant, anti-inflammatory, and neuroprotective properties. Ebselen has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases.

Scientific Research Applications

  • Electrochemical Properties : A study by Mandić, Nigović, and Šimunić (2004) investigated the electrochemical behavior of compounds similar to 5-{[(4-ethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid. They found that the electrochemical reduction of these compounds predominantly results in hydrazo compounds, with the overall reduction following a DISP2 mechanism, ultimately leading to the formation of 5-amino salicylic acid and sulfanilic acid (Mandić, Nigović, & Šimunić, 2004).

  • Synthesis Methodologies : Wang Yu (2008) described the synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, starting from 4-amino-2-hydroxybenzoic acid. This synthesis pathway indicates potential applications in the production of pharmaceutical intermediates (Wang Yu, 2008).

  • Crystal Structure Analysis : Smith, Wermuth, and White (2005) examined the crystal structure of a proton-transfer compound of 5-sulfosalicylic acid with 4-aminobenzoic acid, which is similar in structure to the compound . This research provides insights into the hydrogen-bonded polymeric network structures of such compounds (Smith, Wermuth, & White, 2005).

  • Material Science Applications : A study by Weisse, Keul, and Höcker (2001) discussed the copolymerization of 5-[(4-fluorophenyl)sulfonyl]-2-fluorobenzoic acid, which is structurally related to this compound, demonstrating its potential in the development of carboxylated poly(ether sulfone)s (Weisse, Keul, & Höcker, 2001).

  • Enzyme Inhibition Studies : Carta et al. (2013) investigated the inhibition of mammalian carbonic anhydrase isoforms by compounds including hydroxy-/dihydroxybenzoic acids and derivatives. This research indicates the potential of this compound-like compounds in enzyme inhibition, which is crucial in drug discovery (Carta et al., 2013).

properties

IUPAC Name

5-[(4-ethylphenyl)sulfonylamino]-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c1-2-10-3-6-12(7-4-10)22(20,21)16-11-5-8-14(17)13(9-11)15(18)19/h3-9,16-17H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUDRWUOESNGLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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